2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile

Fragrance formulation physicochemical profiling pinane derivatives

Aldehyde-based pine notes degrade in alkaline consumer products (pH 9-11), causing off-odor and discoloration. (1R,2R,3R,5S)-Pinane-3-carbonitrile replaces oxidation-prone aldehydes with a hydrolytically stable nitrile, delivering reproducible pine-woody character in soaps and detergents. For drug discovery, its high Fsp³ (0.909) and four defined stereocenters make it an ideal saturated bioisostere of meta-substituted arenes for 3D fragment-based screening and hit-to-lead derivatization.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B12288005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1C(CC2CC1C2(C)C)C#N
InChIInChI=1S/C11H17N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-5H2,1-3H3
InChIKeyWNNYEGNBTUCESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile: Pinane-Nitrile Derivative for Fragrance & Chemical Intermediate Procurement


2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (CAS 914472-48-3; C₁₁H₁₇N; MW 163.26), also known as (1R,2R,3R,5S)-pinane-3-carbonitrile, is a bicyclic monoterpene-derived nitrile built on the pinane skeleton . It features four defined stereocenters with a 98% typical commercial purity . The compound belongs to a class of nitrile-functionalized bicyclo[3.1.1]heptanes employed as fragrance ingredients and research intermediates, where the -C≡N group imparts differentiated olfactory character and chemical stability compared to the parent hydrocarbon pinane (CAS 473-55-2) .

Why Generic Pinane or Other Bicyclic Nitriles Cannot Substitute 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile


The bicyclo[3.1.1]heptane (pinane) scaffold is notably sensitive to even minor substituent changes; the introduction of a single nitrile group at the C-3 position fundamentally alters physicochemical properties and olfactory performance. Compared to the parent hydrocarbon pinane (logP 4.686, density 0.857 g/mL) , 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile exhibits a substantially lower logP (2.49–2.9) and higher density (0.96 g/cm³) , reflecting increased polarity that directly impacts formulation solubility, substantivity on substrates, and headspace volatility. More critically, nitrile derivatives of bicyclic terpenes are known to produce odor profiles distinct from their parent hydrocarbons—often introducing metallic, spicy, or woody-floral facets absent in pinane itself [1]. Within the broader class, carane-based nitriles (bicyclo[4.1.0]heptane skeleton) produce woody, musty, or floral-fruity notes [2], while the pinane nitrile delivers a differentiated pine-woody character attributable to its unique [3.1.1] ring geometry and stereochemistry. These structural and olfactory differences make blanket substitution unreliable for fragrance formulation or reproducible chemical synthesis.

Quantitative Differentiation Evidence: 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile vs. Closest Comparators


Physicochemical Property Shift vs. Parent Hydrocarbon Pinane: LogP, Density, and Boiling Point

Functionalization of the pinane core with a nitrile group at C-3 produces a pronounced shift in key physicochemical properties relevant to fragrance performance and formulation compatibility. 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile exhibits a predicted logP (XLogP3) of 2.9 and a Fluorochem-calculated logP of 2.49 , representing a decrease of 1.8–2.2 log units compared to the parent hydrocarbon pinane (logP 4.686 est.) . Density increases from 0.857 g/mL (pinane) to a predicted 0.96 g/cm³ (nitrile) , while boiling point rises from approximately 169°C (pinane) to a predicted 244°C (nitrile) . These changes reflect the introduction of the polar -C≡N functionality and affect solvent partitioning, substantivity, and evaporation profile.

Fragrance formulation physicochemical profiling pinane derivatives logP comparison

Chemical Stability Advantage of the Nitrile Group Over Corresponding Aldehydes in Alkaline Media

Nitriles as a functional class are recognized in the fragrance industry for their superior chemical stability in alkaline media compared to the corresponding aldehydes, which are prone to oxidation and aldol condensation under basic conditions [1]. This class-level property directly applies to 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile: the nitrile group is stable in weakly alkaline environments such as soap, detergent, and bleach-containing formulations, whereas a hypothetical pinane-3-carboxaldehyde analog would be susceptible to degradation [2]. This stability enables the nitrile to serve as a robust 'chemically stable replacement' for aldehydic pine notes in functional products where aldehyde instability limits shelf life or fragrance integrity [1].

Fragrance stability nitrile vs. aldehyde alkaline stability consumer product formulation

Fsp³ Fraction and Stereochemical Complexity Differentiate Pinane-3-carbonitrile from Planar Aromatic Nitriles

2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.909 as reported in the Fluorochem datasheet , indicating that over 90% of its carbon atoms are sp³-hybridized. This places it among highly saturated three-dimensional scaffolds. In contrast, common aromatic nitrile fragrance ingredients such as benzonitrile or substituted benzonitriles (e.g., 2,4,5-trimethylbenzonitrile used in Symrise fragrance compositions [1]) exhibit Fsp³ values at or near zero. This high degree of saturation, combined with four defined stereocenters , provides a three-dimensional shape that has recently attracted attention in medicinal chemistry, where bicyclo[3.1.1]heptanes are explored as saturated bioisosteres of meta-substituted arenes .

Fragment-based drug design bioisostere Fsp³ stereochemical diversity medicinal chemistry

Stereospecific Synthetic Access via Pinane-3-ol Ritter Reaction Defines Single-Enantiomer Identity

The (1R,2R,3R,5S) stereochemistry of this compound is directly linked to a stereospecific synthetic pathway. Published research demonstrates that 1S,2S,3R-N-alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines can be synthesized via catalytic hydroamination of 1R,2R,3R-pinan-3-ol (isopinocampheol) with aliphatic nitriles, and the reaction proceeds strictly stereospecifically through epimerization of 1R,2R-pinan-3-one to 1S,2S-pinan-3-one [1]. The nitrile-functionalized pinane is thus produced with defined stereochemistry, in contrast to many commercial terpene-derived mixtures that are supplied as mixtures of diastereomers or enantiomers (e.g., commercial pinane is typically a cis/trans mixture) . The CAS 914472-48-3 specifically designates the single (1R,2R,3R,5S) enantiomer with 98% purity .

Stereospecific synthesis Ritter reaction pinane chemistry enantiomeric purity catalytic hydroamination

High-Impact Application Scenarios for 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile Based on Verifiable Differentiation


Alkaline-Stable Pine-Woody Fragrance Ingredient for Soap, Detergent, and Bleach-Containing Products

In functional consumer products where fragrance must survive prolonged exposure to alkaline conditions (pH 9–11), 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile offers a chemically robust alternative to aldehyde-based pine notes. Class-level evidence establishes that nitrile functional groups resist degradation in weakly alkaline media, unlike corresponding aldehydes . This compound provides a diffusive pine-woody character while maintaining fragrance integrity throughout the product shelf life, addressing a well-documented pain point in soap and detergent perfumery where aldehyde instability leads to off-odor development and discoloration [1].

Medicinal Chemistry Fragment Library with High Fsp³ and Defined Stereochemistry for Bioisostere Screening

With an Fsp³ of 0.909 and four defined stereocenters , 2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile is well-suited for inclusion in three-dimensional fragment libraries used in structure-based drug design. Recent literature has identified bicyclo[3.1.1]heptanes as promising saturated bioisosteres of meta-substituted arenes [1]. The nitrile group serves both as a hydrogen-bond acceptor (HBA count = 1) and a synthetic handle for further elaboration (e.g., hydrolysis to amides/carboxylic acids, reduction to amines), enabling rapid derivatization in hit-to-lead campaigns where increasing Fsp³ correlates with improved developability profiles.

Reproducible Structure-Odor Relationship Studies Requiring Single-Enantiomer Terpene-Derived Nitriles

Academic and industrial fragrance research programs investigating quantitative structure-odor relationships (QSOR) of bicyclic nitriles benefit from the single (1R,2R,3R,5S) enantiomer identity of this compound . Unlike commercial pinane (cis/trans mixtures) or carane nitrile isomer blends that exhibit a wide range of odor effects from woody to musty to floral-fruity depending on isomer composition [1], this compound's defined stereochemistry ensures that olfactory evaluation results are reproducible and attributable to a single molecular entity. This is essential for SAR studies, odor threshold determination, and fragrance accord development where isomeric impurities would confound sensory data interpretation.

Synthetic Intermediate for Stereospecific Pinane-Derived Amine and Amide Building Blocks

The established synthetic route to this nitrile via stereospecific catalytic hydroamination of isopinocampheol positions it as a strategic intermediate for producing enantiomerically pure pinane-derived amines and amides. The nitrile group can be reduced to the corresponding aminomethyl derivative or hydrolyzed to the carboxamide/carboxylic acid while preserving the (1R,2R,3R,5S) stereochemistry of the bicyclic core. This enables procurement of a single versatile intermediate for diverse downstream chemistry, reducing the need to source multiple stereochemically undefined terpene precursors.

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